3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole
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Overview
Description
3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a pyrrolidinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable diketone or ketoester to form the pyrazole ring. The pyrrolidinyl group can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4-(pyrrolidin-3-yl)-1H-pyrazole: Similar structure but with a phenyl group instead of a cyclopropyl group.
3-Cyclopropyl-4-(piperidin-3-yl)-1H-pyrazole: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antitumor, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by the presence of a cyclopropyl group and a pyrrolidine moiety attached to a pyrazole ring. This structural configuration is significant as it influences the compound's pharmacological properties. The synthesis typically involves multi-step reactions that create the pyrazole core, followed by modifications to introduce the cyclopropyl and pyrrolidinyl substituents.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have shown significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents . The mechanism often involves the suppression of pro-inflammatory cytokines such as TNF-α.
2. Antitumor Activity
Pyrazole derivatives have been explored for their antitumor effects, particularly against specific cancer cell lines. Studies indicate that certain pyrazole compounds can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways . The ability of these compounds to induce apoptosis in cancer cells further supports their potential as therapeutic agents.
Compound | Target | Activity |
---|---|---|
This compound | BRAF(V600E) | Antitumor |
Other Pyrazoles | Various | Inhibitory |
3. Antimicrobial Activity
The antimicrobial properties of pyrazoles have been well-documented. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria, with studies revealing minimum inhibitory concentrations (MIC) that suggest strong antimicrobial activity . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | TBD | TBD |
Escherichia coli | TBD | TBD |
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was compared with established anti-inflammatory drugs. Results showed that this compound significantly reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor activity of pyrazole derivatives against human cancer cell lines. The study found that this compound exhibited potent cytotoxicity, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its promise as a candidate for further development in cancer therapy.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-cyclopropyl-4-pyrrolidin-3-yl-1H-pyrazole |
InChI |
InChI=1S/C10H15N3/c1-2-7(1)10-9(6-12-13-10)8-3-4-11-5-8/h6-8,11H,1-5H2,(H,12,13) |
InChI Key |
LJCWFGAVWIVSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2)C3CCNC3 |
Origin of Product |
United States |
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